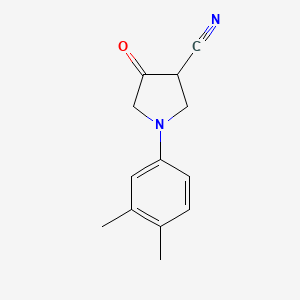

1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile

Description

1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile is a pyrrolidine derivative characterized by a saturated five-membered ring with a ketone group at position 4, a nitrile (-CN) group at position 3, and a 3,4-dimethylphenyl substituent at position 1.

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-(3,4-dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile |

InChI |

InChI=1S/C13H14N2O/c1-9-3-4-12(5-10(9)2)15-7-11(6-14)13(16)8-15/h3-5,11H,7-8H2,1-2H3 |

InChI Key |

AFVAIMZLZNDYQX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(C(=O)C2)C#N)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethylbenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then cyclized to yield the desired product. The reaction conditions typically include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Pyrazoline Derivatives ()

The compounds in share the 3,4-dimethylphenyl group but differ in their heterocyclic core (pyrazoline vs. pyrrolidine) and substituents. Key comparisons include:

Structural and Functional Differences

- Core Heterocycle :

- Substituent Effects: Pyrazoline derivatives in feature alkoxy-phenyl groups (e.g., 4-butyloxy-, 4-pentyloxy-), which influence lipophilicity and steric bulk.

Physical Properties

Key Observations :

- Longer alkoxy chains (e.g., pentyloxy vs. butyloxy) slightly reduce melting points, likely due to increased conformational flexibility.

- Similar Rf values suggest comparable polarity despite chain-length variations.

Spectral Data

Comparison with Pyridinecarbonitrile Derivatives (Evidences 3–5)

Pyridinecarbonitriles in Evidences 3–5 differ significantly in their heterocyclic core (aromatic pyridine vs. saturated pyrrolidine) but share the nitrile functional group.

Structural and Functional Differences

- Substituent Effects: : A 4-methoxyphenyl and trifluoromethyl group enhance electronegativity and metabolic stability .

Molecular Data

Discussion of Structural and Functional Implications

- Heterocyclic Core :

- Saturated pyrrolidines (target compound) favor hydrogen bonding via the 4-oxo group, while pyrazolines and pyridines rely on aromaticity for stability.

- Substituent Impact :

Data Tables

Table 1: Pyrazoline Derivatives ()

| Compound ID | Alkoxy Chain Length | Melting Point (°C) | Rf Value | Yield (%) |

|---|---|---|---|---|

| 1 | Butyloxy (C₄) | 126–130 | 0.87 | 84–86 |

| 2 | Pentyloxy (C₅) | 121–125 | 0.89 | 84–86 |

| 3 | Heptanoyloxy (C₇) | 121–125 | 0.89 | 84–86 |

Table 2: Pyridinecarbonitrile Derivatives (Evidences 3–5)

| Compound ID | Substituents | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 3 | 4-Methoxyphenyl, CF₃ | C₁₅H₁₀F₃N₂O₂ | 316.25 g/mol |

| 4 | 4-Chlorobenzyl, SCH₃ | C₂₁H₁₆ClN₂OS | 394.88 g/mol |

| 5 | 3,4-Dichlorobenzyl, SCH₃ | C₂₁H₁₅Cl₂N₂OS | 429.33 g/mol |

Biological Activity

1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a 3,4-dimethylphenyl group and a carbonitrile moiety. Its molecular formula is with a molecular weight of approximately 214.26 g/mol. The unique structural attributes contribute to its biological activities.

Antimicrobial Properties

Research indicates that 1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile exhibits notable antimicrobial activity against various bacterial strains. Studies have shown it to be effective against Gram-positive bacteria such as Staphylococcus aureus, highlighting its potential as an antibacterial agent.

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties in biological systems. It appears to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Activity

Molecular docking studies suggest that 1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile may inhibit cancer cell proliferation by interacting with specific protein targets involved in cell growth and survival. In vitro studies have shown significant inhibition of breast cancer cell lines (e.g., MDA-MB-231) and pancreatic ductal adenocarcinoma cells .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Binding Interactions : The compound's binding affinity to specific receptors or enzymes is crucial for its activity. For instance, it may interact with the urokinase receptor (uPAR), influencing cancer cell migration and invasion .

- Inhibition of Enzymatic Activity : Studies have indicated that it can inhibit matrix metalloproteinases (MMPs), which are critical in cancer metastasis .

Study on Antimicrobial Activity

A recent study evaluated the antibacterial efficacy of 1-(3,4-Dimethylphenyl)-4-oxopyrrolidine-3-carbonitrile against various strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different bacterial strains, suggesting moderate antibacterial activity .

Investigation of Anticancer Properties

In another study focusing on its anticancer effects, the compound was tested on MDA-MB-231 cells. The results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment. Furthermore, the compound induced apoptosis as evidenced by increased annexin V staining in treated cells .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.